Aminopentamide

Description

See also: Aminopentamide Sulfate (has salt form).

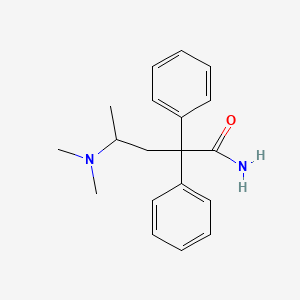

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARHAGIVSFTMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35144-63-9 (unspecified sulfate) | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2057605 | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-46-8, 5985-88-6, 6078-64-4 | |

| Record name | Aminopentamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimevamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPENTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Aminopentamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopentamide is a synthetic anticholinergic agent utilized primarily in veterinary medicine for its antispasmodic and antiemetic properties.[1][2][3] This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). While specific quantitative binding and pharmacokinetic data for this compound are not extensively available in publicly accessible literature, this guide synthesizes the known pharmacology of this compound with the broader understanding of non-selective muscarinic antagonists to present a comprehensive overview for research and drug development professionals. This document outlines its primary pharmacology, presumed receptor interactions, and downstream signaling pathways, and provides detailed experimental protocols for the evaluation of similar compounds.

Introduction

This compound is a synthetic anticholinergic compound that functions as a non-selective muscarinic receptor antagonist.[1] Its primary therapeutic effects are centered on the gastrointestinal (GI) tract, where it reduces smooth muscle tone and motility, decreases gastric acid secretion, and lowers gastric acidity.[1][2] These actions make it effective in treating conditions such as vomiting, diarrhea, and visceral spasms in canine and feline patients.[1][2][3] Compared to atropine, a naturally occurring belladonna alkaloid and a well-known muscarinic antagonist, this compound is reported to have a stronger and more prolonged suppressive effect on colonic contraction amplitude and tone, with fewer systemic side effects like mydriasis (dilation of the pupil) and excessive salivary inhibition.[1] this compound has approximately half the potency of atropine.[1]

Core Mechanism of Action: Muscarinic Receptor Antagonism

The fundamental mechanism of action of this compound is the competitive antagonism of acetylcholine (ACh) at muscarinic receptors. Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which governs "rest-and-digest" functions. By blocking the binding of ACh to its muscarinic receptors, this compound effectively inhibits parasympathetic nerve stimulation of target organs, most notably the smooth muscle of the GI tract.

Muscarinic Receptor Subtypes

There are five known subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), all of which are G protein-coupled receptors (GPCRs). These subtypes are differentially distributed throughout the body and couple to different G proteins, leading to varied physiological responses. As a non-selective antagonist, this compound is presumed to bind to all muscarinic receptor subtypes, though its therapeutic effects in the GI tract are primarily mediated through the blockade of M1 and M3 receptors.

| Receptor Subtype | Primary Location(s) in the GI Tract | G-Protein Coupling | Primary Signaling Pathway | Physiological Effect upon Agonist Binding |

| M1 | Gastric parietal cells, enteric neurons | Gq/11 | Phospholipase C activation → IP3 & DAG increase → Ca2+ mobilization | Gastric acid secretion, neurotransmission |

| M2 | Smooth muscle cells, presynaptic nerve terminals | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Smooth muscle contraction (indirect), inhibition of ACh release |

| M3 | Smooth muscle cells, secretory glands | Gq/11 | Phospholipase C activation → IP3 & DAG increase → Ca2+ mobilization | Smooth muscle contraction, glandular secretion |

| M4 | Enteric neurons | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Inhibition of neurotransmitter release |

| M5 | Unknown in GI tract | Gq/11 | Phospholipase C activation → IP3 & DAG increase → Ca2+ mobilization | Not well characterized in the GI tract |

Signaling Pathways

The antagonistic action of this compound at muscarinic receptors disrupts the normal signaling cascades initiated by acetylcholine. The primary pathways affected are dependent on the receptor subtype and its associated G-protein.

Blockade of Gq/11-Coupled Receptors (M1, M3, M5)

By blocking M1 and M3 receptors in the GI tract, this compound prevents the activation of the Gq/11 signaling cascade. This inhibition leads to:

-

Reduced Smooth Muscle Contraction: Blockade of M3 receptors on GI smooth muscle cells prevents the ACh-induced increase in intracellular calcium, leading to muscle relaxation and reduced motility.

-

Decreased Glandular Secretion: Antagonism of M1 receptors on gastric parietal cells and M3 receptors on other secretory glands (e.g., salivary glands) reduces the secretion of gastric acid and other digestive fluids.

Blockade of Gi/o-Coupled Receptors (M2, M4)

Antagonism of M2 and M4 receptors by this compound inhibits the Gi/o signaling pathway. This results in:

-

Increased Acetylcholine Release (Presynaptic M2): Blockade of presynaptic M2 autoreceptors can paradoxically increase the release of acetylcholine from nerve terminals. However, the postsynaptic blockade by this compound at M1 and M3 receptors is the dominant effect.

-

Modulation of Enteric Neuron Activity: By blocking M4 receptors on enteric neurons, this compound can influence neurotransmission within the enteric nervous system.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in dogs and cats, such as Cmax, Tmax, and half-life, are not well-documented in publicly available literature. It is known to be administered orally or via injection.[4]

| Parameter | Value (Dogs) | Value (Cats) |

| Cmax (Maximum Concentration) | Data not available | Data not available |

| Tmax (Time to Maximum Concentration) | Data not available | Data not available |

| t1/2 (Elimination Half-life) | Data not available | Data not available |

| Bioavailability | Data not available | Data not available |

| Metabolism | Presumed hepatic | Presumed hepatic |

| Excretion | Presumed renal | Presumed renal |

This table highlights the lack of publicly available, specific pharmacokinetic data for this compound in target species.

Experimental Protocols

While specific experimental data for this compound is scarce, the following protocols are standard methodologies used to characterize the binding affinity and functional potency of muscarinic receptor antagonists.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol determines the binding affinity of a test compound (e.g., this compound) for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing a specific human or animal muscarinic receptor subtype (e.g., from transfected CHO or HEK cells).

-

Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well filter plate, add in triplicate:

-

Total Binding: Radioligand, assay buffer, and cell membranes.

-

Non-specific Binding: Radioligand, a high concentration of a known antagonist (e.g., atropine), and cell membranes.

-

Competition: Radioligand, this compound dilution, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay for Antagonist Potency (pA2)

This protocol determines the functional potency of an antagonist by measuring its ability to inhibit the response of a tissue or cell to an agonist. A Schild analysis is typically performed to determine the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Materials:

-

Isolated tissue preparation containing smooth muscle (e.g., guinea pig ileum, rabbit jejunum).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂/5% CO₂ and maintained at 37°C.

-

Isotonic force transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

Test antagonist (this compound).

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a slight tension and allow it to equilibrate.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the bath and recording the contractile response.

-

Washout: Thoroughly wash the tissue to return to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time.

-

Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3-5 with increasing concentrations of this compound.

-

Data Analysis: Plot the log(agonist concentration) against the response for each concentration of the antagonist. Determine the EC50 of the agonist in the absence and presence of each antagonist concentration. Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist). Create a Schild plot by plotting log(DR-1) on the y-axis against the log[antagonist concentration] on the x-axis. The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope of 1 indicates competitive antagonism.

Conclusion

This compound exerts its therapeutic effects through the non-selective, competitive antagonism of muscarinic acetylcholine receptors. Its primary utility in veterinary medicine stems from its ability to reduce gastrointestinal motility and secretions by blocking M1 and M3 receptors in the GI tract. While specific quantitative data on its receptor binding affinities, functional potencies, and pharmacokinetic profile are not widely published, the established principles of muscarinic receptor pharmacology provide a strong framework for understanding its mechanism of action. Further research to elucidate the specific binding kinetics and in vivo behavior of this compound would be beneficial for optimizing its clinical use and for the development of novel, more selective antimuscarinic agents.

References

A Technical Guide to the Synthesis and Characterization of Aminopentamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis, characterization, and mechanism of action of aminopentamide. It is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The guide includes detailed experimental protocols, tabulated analytical data, and visualizations of the synthetic workflow and biological signaling pathway.

Introduction

This compound, with the IUPAC name 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent.[1] It functions as a nonselective muscarinic receptor antagonist, primarily targeting smooth muscle in the gastrointestinal tract.[2] Its therapeutic action involves the competitive blocking of acetylcholine at parasympathetic nerve endings, leading to reduced gastric motility and secretion.[2][3] While structurally related to methadone, its primary application is in veterinary medicine to control vomiting and diarrhea in cats and dogs. This guide details the chemical synthesis and comprehensive analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the alkylation of diphenylacetonitrile to form the key intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile. The second step is a controlled partial hydrolysis of the nitrile group to yield the final amide product, this compound.

Step 1: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile (Intermediate)

This reaction proceeds via the alkylation of the diphenylacetonitrile anion with 1-(dimethylamino)-2-chloropropane.[4][5] The use of a strong base in a polar aprotic solvent facilitates the formation of the carbanion for subsequent nucleophilic attack.[6]

Reaction Scheme: (Diphenylacetonitrile) + (1-(Dimethylamino)-2-chloropropane) --[Base/Solvent]--> (2,2-Diphenyl-4-dimethylaminovaleronitrile)

Experimental Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a nitrogen inlet, a mechanical stirrer, and a dropping funnel, add finely ground sodium hydroxide (8.0 g, 0.2 mol) and 40 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of diphenylacetonitrile (19.3 g, 0.1 mol) in 60 mL of anhydrous DMF dropwise over 30 minutes.

-

Intermediate Formation: Stir the resulting slurry for 15 minutes at room temperature to ensure complete formation of the sodium salt of diphenylacetonitrile.

-

Alkylation: Add 1-(dimethylamino)-2-chloropropane (12.2 g, 0.1 mol) to the reaction mixture.

-

Reaction: Heat the mixture with stirring to approximately 50°C and maintain this temperature for 1.5 to 2 hours.[6]

-

Workup: Cool the reaction mixture to room temperature and dilute it with an equal volume of cold water.

-

Extraction: Extract the resulting aqueous suspension with two 150 mL portions of benzene or another suitable water-immiscible organic solvent.

-

Washing and Drying: Combine the organic extracts, wash with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product, a mixture of 2,2-diphenyl-4-dimethylaminovaleronitrile and its isomer.[6]

-

Purification: Recrystallize the crude product from hexane to yield purified 2,2-diphenyl-4-dimethylaminovaleronitrile.[5]

Step 2: Partial Hydrolysis to this compound (Final Product)

The conversion of the nitrile intermediate to the amide requires carefully controlled hydrolysis to prevent the formation of the corresponding carboxylic acid.[7][8] Alkaline hydrolysis under mild conditions is a common method for this transformation.[9][10]

Reaction Scheme: (2,2-Diphenyl-4-dimethylaminovaleronitrile) --[H₂O, Base, Heat]--> (this compound)

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2,2-diphenyl-4-dimethylaminovaleronitrile (10.0 g, 0.036 mol) in 100 mL of ethanol.

-

Reagent Addition: Add 20 mL of a 4 M aqueous sodium hydroxide solution.

-

Reaction: Gently heat the mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) to avoid over-hydrolysis.

-

Cooling and Neutralization: Once the reaction is complete, cool the flask in an ice-water bath. Carefully neutralize the mixture to pH 7 with 37% hydrochloric acid.[9]

-

Precipitation: The neutralized solution may precipitate the crude this compound product. If not, slowly add cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a cold 1:1 mixture of water and ethanol.[9]

-

Purification: Dry the crude product and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data and the protocols for their acquisition.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide | [1] |

| CAS Number | 60-46-8 | [1] |

| Molecular Formula | C₁₉H₂₄N₂O | [11] |

| Molecular Weight | 296.41 g/mol | [11] |

| Canonical SMILES | CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at 25°C.[12] Use the residual solvent peak as an internal reference.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.20 - 7.50 | Multiplet | 10H | Ar-H (aromatic protons) |

| ~ 5.50 - 6.50 | Broad Singlet | 2H | -CONH₂ |

| ~ 2.50 - 2.70 | Multiplet | 1H | -CH (CH₃)N- |

| ~ 2.20 | Singlet | 6H | -N(CH₃ )₂ |

| ~ 1.90 - 2.10 | Multiplet | 2H | -CH₂ -CH(N)- |

| ~ 0.90 | Doublet | 3H | -CH(CH₃ )N- |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175 | C =O (Amide carbonyl) |

| ~ 140 | Ar-C (Quaternary) |

| ~ 128 | Ar-C H |

| ~ 127 | Ar-C H |

| ~ 126 | Ar-C H |

| ~ 60 | C (Ph)₂ |

| ~ 55 | -C H(CH₃)N- |

| ~ 40 | -N(C H₃)₂ |

| ~ 35 | -C H₂-CH(N)- |

| ~ 15 | -CH(C H₃)N- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by grinding ~1-2 mg of purified this compound with ~100-200 mg of dry KBr powder and pressing the mixture into a translucent pellet.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrophotometer over the range of 4000-400 cm⁻¹.[13][14]

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3400 - 3100 | N-H Stretch | Primary amide (two bands, often broad) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (alkyl groups) |

| ~ 1660 | C=O Stretch | Amide I band (strong) |

| ~ 1600 | N-H Bend | Amide II band |

| 1600, 1475 | C=C Stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data (ESI-MS):

| m/z | Ion | Description |

|---|---|---|

| 297.20 | [M+H]⁺ | Protonated molecular ion |

| 253.15 | [M+H - CONH₂]⁺ | Loss of the amide group |

| 72.08 | [C₄H₁₀N]⁺ | Fragment from cleavage adjacent to the amide, representing the dimethylaminopropyl moiety |

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][15] In the parasympathetic nervous system, the neurotransmitter acetylcholine (ACh) is released from nerve endings and binds to mAChRs on effector cells, such as smooth muscle cells in the GI tract, to elicit a response (e.g., muscle contraction).[3] this compound, by binding to these same receptors without activating them, prevents ACh from binding and thus blocks the signal transmission.[16][17] This inhibition leads to smooth muscle relaxation and a reduction in gastrointestinal motility and spasms.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway of this compound from starting materials.

Mechanism of Action: Muscarinic Receptor Antagonismdot

// Relationships ACh_vesicle -> ACh [label="Release"]; ACh -> Receptor [label="Binds & Activates"]; Receptor -> Response; this compound -> Receptor [label="Binds & Blocks", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }

References

- 1. This compound | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of Methadone [designer-drug.com]

- 5. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]

- 6. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]

- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. rsc.org [rsc.org]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 16. Muscarinic Antagonists: Functions, Uses, and Side Effects - DoveMed [dovemed.com]

- 17. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

Aminopentamide: A Technical Overview of its Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity of aminopentamide, including its IUPAC name and known synonyms. It also presents its key chemical and physical properties, mechanism of action, and clinical applications.

Chemical Identity

The systematic name for this compound, established by the International Union of Pure and Applied Chemistry (IUPAC), is 4-(dimethylamino)-2,2-diphenylpentanamide .[1][2]

This compound is also known by a variety of other names, including:

-

Valeramide-OM[1]

-

This compound Sulfate (active moiety of)[1]

-

This compound Hydrochloride (has salt form)[1]

Chemical and Physical Properties

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O | PubChem[1][4] |

| Molecular Weight | 296.4 g/mol | PubChem[1] |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide | PubChem[1] |

| CAS Number | 60-46-8 | PubChem[1] |

| Collision Cross Section | 168.16 Ų ([M+H]⁺) | PubChem[1] |

Mechanism of Action

This compound is a synthetic anticholinergic agent.[2] It functions as a nonselective muscarinic receptor antagonist, primarily targeting the smooth muscle of the gastrointestinal tract.[2] By blocking cholinergic transmission at parasympathetic nerve endings, this compound leads to a reduction in gastric motility and a decrease in gastric acid secretion.[2] While its effects are similar to atropine, this compound exhibits a stronger and more prolonged suppression of colonic contraction.[2]

Therapeutic Applications

This compound is primarily used in veterinary medicine to treat vomiting, diarrhea, and gastrointestinal spasms in cats and dogs.[2][3] The commercially available drug, Centrine, contains this compound bisulfate.[2] It is also noted to have applications as a bird and rodent repellent.[2]

Synthesis

The synthesis of this compound is similar to that of methadone. The key difference lies in the final step, where 2,2-diphenyl-4-dimethylaminovaleronitrile is partially hydrolyzed to form an amide rather than being converted into a ketone.[2]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or veterinary advice.

References

Pharmacological profile of Aminopentamide

An In-Depth Technical Guide on the Pharmacological Profile of Aminopentamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative pharmacological data for this compound is limited. This guide provides a comprehensive overview of its known qualitative effects and presents the standard experimental methodologies used to characterize such a compound. Data tables for receptor affinity and functional potency are included as templates to illustrate the required data for a complete pharmacological profile. For comparative context, data for the well-characterized non-selective muscarinic antagonist, atropine, is provided where noted.

Introduction

This compound is a synthetic anticholinergic agent recognized for its antispasmodic and antisecretory properties.[1] Structurally, it is 4-(dimethylamino)-2,2-diphenylpentanamide. Primarily utilized in veterinary medicine for dogs and cats, it is indicated for the control of vomiting, diarrhea, and visceral spasms by reducing gastrointestinal smooth muscle contractions and gastric acid secretion.[2][3][4] this compound acts as a non-selective muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine at parasympathetic neuroeffector junctions.[1]

While its clinical effects are established, detailed quantitative data on its receptor binding profile, functional potency, and pharmacokinetics are not extensively documented in publicly accessible literature. This technical guide outlines the known pharmacological profile of this compound and describes the standard experimental protocols required for its full characterization.

Mechanism of Action

This compound exerts its effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.[5]

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction and glandular secretion.[6]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[6]

By blocking these receptors, this compound prevents acetylcholine from binding and initiating these downstream signaling cascades. Its antispasmodic and antisecretory effects in the gastrointestinal tract are primarily due to the blockade of M3 receptors on smooth muscle cells and secretory glands.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 3. Veterinary Compounds « Encino Pharmacy [encinopharmacy.com]

- 4. This compound (Centrine®) for Dogs and Cats [petplace.com]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]

Aminopentamide: A Technical Review of its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopentamide, a synthetic anticholinergic agent, has a long-standing history in veterinary medicine as an antispasmodic and antiemetic. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. While detailed primary research data from its initial development is not extensively available in contemporary digital archives, this document synthesizes the established knowledge of its mechanism of action as a nonselective muscarinic receptor antagonist. It outlines the general experimental protocols for characterizing such compounds and presents its known qualitative pharmacological effects. This guide serves as a foundational resource for researchers and professionals in drug development interested in the historical context and established properties of this compound.

Discovery and History

This compound was first developed by Bristol Laboratories, with its discovery leading to a patent in 1953. The initial findings on its pharmacological activity were subsequently published in 1954.[1][2] It is primarily used in veterinary medicine, particularly for canines and felines, to manage conditions such as vomiting, diarrhea, and visceral spasms.[1][3] The commercially available form of the drug is often this compound hydrogen sulfate and is known by brand names such as Centrine®.[1]

Chemical Properties and Synthesis

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Pharmacological Profile

Mechanism of Action

This compound functions as a nonselective muscarinic receptor antagonist.[1] It exerts its effects by competitively blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells, thereby reducing gastrointestinal motility and secretions.[1][3] This anticholinergic action is the basis for its therapeutic use as an antispasmodic and antiemetic.

Signaling Pathway

As a muscarinic antagonist, this compound inhibits the Gq/11 and Gi/o protein-coupled signaling pathways typically activated by acetylcholine. By blocking M1, M3, and M5 receptors, it prevents the activation of phospholipase C (PLC), the subsequent formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the resulting increase in intracellular calcium and protein kinase C (PKC) activation. By blocking M2 and M4 receptors, it prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels.

Caption: this compound's mechanism of action on muscarinic receptor signaling pathways.

Pharmacological Effects

The primary pharmacological effects of this compound are centered on the gastrointestinal tract. It reduces the tone and amplitude of colonic contractions and decreases gastric acid secretion and overall gastric acidity.[1] These actions contribute to its effectiveness in controlling vomiting and diarrhea.[1][3] Compared to atropine, a classic anticholinergic, this compound is reported to have more potent and prolonged effects on colonic contractions with less pronounced side effects such as mydriasis (pupil dilation) and salivary inhibition.[2]

Quantitative Pharmacological Data

| Parameter | This compound vs. Atropine | This compound vs. Papaverine |

| Anticholinergic Potency | Qualitatively less potent overall, but more specific to the GI tract with fewer systemic side effects.[1][2] | Not directly compared in available literature. |

| Antispasmodic Effect on Colon | More potent and longer-lasting than atropine.[2] | Not directly compared in available literature. |

Experimental Protocols

While specific experimental protocols used in the original characterization of this compound are not accessible, this section outlines the standard methodologies that would be employed today to characterize a similar muscarinic receptor antagonist.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either buffer (for total binding), this compound (for competition), or the non-specific control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand binding assay.

In Vitro Smooth Muscle Contraction Assay

This functional assay measures the ability of a compound to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the potency (IC50) of this compound in inhibiting acetylcholine-induced contraction of isolated gastrointestinal smooth muscle.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric force transducer and data acquisition system.

-

Acetylcholine (agonist).

-

This compound.

Procedure:

-

Mount a segment of the smooth muscle tissue in the organ bath under a slight resting tension.

-

Allow the tissue to equilibrate.

-

Induce a stable contraction with a submaximal concentration of acetylcholine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the relaxation of the muscle tissue at each concentration of this compound.

-

Generate a concentration-response curve by plotting the percentage of inhibition of the acetylcholine-induced contraction against the log concentration of this compound.

-

Calculate the IC50 value from the concentration-response curve.

Conclusion

References

An In-Depth Technical Guide to the Anticholinergic Properties of Aminopentamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Muscarinic Receptor Antagonism

Aminopentamide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system. By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound inhibits cholinergic signaling. This antagonism is particularly effective on the smooth muscle of the gastrointestinal tract, leading to reduced motility and secretions.[1][2]

The signaling pathway initiated by ACh binding to muscarinic receptors, which is subsequently blocked by this compound, is depicted below.

Quantitative Pharmacological Data

A thorough review of available literature reveals a notable absence of comprehensive quantitative data for this compound. For a complete pharmacological profile, the following parameters would be essential. The tables below are structured to accommodate such data as it becomes available through future research.

Muscarinic Receptor Binding Affinity

There is a lack of data on the binding affinity (Ki) of this compound for the individual muscarinic receptor subtypes (M1-M5). This information is crucial for understanding its selectivity profile and potential for off-target effects.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | Data not available | Data not available | Data not available | |

| M2 | Data not available | Data not available | Data not available | |

| M3 | Data not available | Data not available | Data not available | |

| M4 | Data not available | Data not available | Data not available | |

| M5 | Data not available | Data not available | Data not available |

Functional Antagonist Potency

Functional assays are critical to determine the potency of this compound in a physiological context. The pA2 value, derived from a Schild plot, is the gold standard for quantifying competitive antagonism. Alternatively, the IC50 value represents the concentration of the antagonist that produces 50% inhibition of the agonist response.

| Assay Type | Agonist | Tissue/Cell Line | pA2 | IC50 (nM) | Reference |

| Inhibition of Contraction | Carbachol | Guinea Pig Ileum | Data not available | Data not available | |

| Inhibition of Salivation | Pilocarpine | Rat Submandibular Gland | Data not available | Data not available | |

| Other | Data not available | Data not available | Data not available | Data not available |

Pharmacokinetic Properties

Pharmacokinetic data is vital for determining dosage regimens and understanding the time course of the drug's effect in vivo. Key parameters include bioavailability, half-life, volume of distribution, and clearance. These data for this compound are not currently available in the public domain.

| Species | Route of Administration | Bioavailability (%) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/min/kg) | Reference |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | |

| Dog | Intravenous | N/A | Data not available | Data not available | Data not available | |

| Cat | Oral | Data not available | Data not available | Data not available | Data not available | |

| Cat | Intravenous | N/A | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail standardized, representative protocols for key experiments used to characterize the anticholinergic properties of a compound like this compound. These are intended as a guide for future research.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This in vitro assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no this compound) and non-specific binding (excess of a known muscarinic antagonist like atropine).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath for Functional Antagonism (Schild Analysis)

This ex vivo assay measures the functional potency of an antagonist by its ability to inhibit the contractile response of an isolated tissue to an agonist.

Objective: To determine the pA2 value of this compound against a muscarinic agonist in a smooth muscle preparation.

Materials:

-

Guinea pig ileum segment.

-

Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount the tissue segment in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

-

Control Agonist Concentration-Response Curve: Add cumulatively increasing concentrations of carbachol to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue and allow it to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30 minutes).

-

Agonist Concentration-Response Curve in the Presence of Antagonist: While in the presence of this compound, repeat the cumulative addition of carbachol to generate a second concentration-response curve.

-

Repeat with Different Antagonist Concentrations: Wash the tissue extensively and repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot): For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 in its absence). Plot the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Conclusion and Future Directions

This compound is a well-established anticholinergic agent with clear therapeutic benefits in veterinary medicine, particularly for gastrointestinal disorders.[1][2] Its mechanism as a non-selective muscarinic antagonist is qualitatively understood. However, the lack of publicly available quantitative data on its receptor binding profile, functional potency, and pharmacokinetics represents a significant gap in our understanding of this compound. For drug development professionals and researchers, obtaining this data is paramount. Future research should prioritize the systematic characterization of this compound using standardized in vitro and in vivo assays, such as those outlined in this guide. Elucidating its muscarinic receptor subtype selectivity and quantifying its antagonist potency will not only provide a more complete pharmacological profile but may also inform the development of more selective and efficacious antimuscarinic agents for a variety of therapeutic applications.

References

Aminopentamide: A Technical Guide to its Muscarinic Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aminopentamide

This compound, with the chemical name 4-(dimethylamino)-2,2-diphenylpentanamide, is a quaternary ammonium compound.[1] Its structure confers anticholinergic properties, allowing it to competitively inhibit the binding of acetylcholine to muscarinic receptors. This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and motility, as well as decreased glandular secretions.[1][2][3] Clinically, these effects are harnessed to control vomiting and diarrhea in canine and feline patients.[1][2][3]

Muscarinic Receptor Subtypes and Signaling

Muscarinic receptors are a class of G protein-coupled receptors (GPCRs) that are central to the parasympathetic nervous system's function. There are five distinct subtypes, M1 through M5, which are broadly categorized based on their primary G protein coupling.[4][5]

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gαq/11 proteins.[4][5] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This cascade is fundamental to smooth muscle contraction and glandular secretion.[6]

-

M2 and M4 Receptors: These subtypes are coupled to Gαi/o proteins.[4][5] Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to cellular hyperpolarization.[4]

The following diagrams illustrate these canonical signaling pathways.

Quantitative Analysis of this compound's Muscarinic Receptor Activity

A thorough review of scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (IC50, pA2) of this compound at the five muscarinic receptor subtypes. Such data is essential for a complete understanding of its pharmacological profile, including its selectivity. While it is known to be "non-selective," the relative affinity for each subtype is undocumented in readily available sources.

The following tables are presented as a template for how such data would be structured, once determined through the experimental protocols outlined in the subsequent section.

Table 1: this compound Binding Affinity at Muscarinic Receptors (Hypothetical Data)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | [³H]-NMS | CHO-hM1 | Data N/A | - |

| M2 | [³H]-NMS | CHO-hM2 | Data N/A | - |

| M3 | [³H]-NMS | CHO-hM3 | Data N/A | - |

| M4 | [³H]-NMS | CHO-hM4 | Data N/A | - |

| M5 | [³H]-NMS | CHO-hM5 | Data N/A | - |

| NMS: N-methylscopolamine |

Table 2: this compound Functional Antagonist Potency at Muscarinic Receptors (Hypothetical Data)

| Receptor Subtype | Functional Assay | Agonist | pA2 / IC50 (nM) | Reference |

| M1 | Calcium Mobilization | Carbachol | Data N/A | - |

| M2 | cAMP Inhibition | Carbachol | Data N/A | - |

| M3 | Phosphoinositide Turnover | Acetylcholine | Data N/A | - |

| M4 | cAMP Inhibition | Oxotremorine-M | Data N/A | - |

| M5 | Calcium Mobilization | Carbachol | Data N/A | - |

Experimental Protocols for Characterizing Muscarinic Antagonists

The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of a muscarinic receptor antagonist like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[6] Competition binding assays, in particular, are used to determine the inhibition constant (Ki) of an unlabeled compound (the antagonist) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, CHO-hM2, etc.).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound.

-

Atropine (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats (pre-soaked in polyethylenimine).

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes via centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add cell membranes, [³H]-NMS (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Add cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM) to saturate the receptors.

-

Competition: Add cell membranes, [³H]-NMS, and varying concentrations of this compound (typically in a logarithmic series).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Positive cooperative interaction of quaternary anticholinergics with functional muscarinic receptors in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic M1 and M2 receptors mediate depolarization and presynaptic inhibition in guinea-pig enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminopentamide's Effects on Smooth Muscle Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological effects of aminopentamide on smooth muscle tissue. It details the mechanism of action, presents quantitative efficacy data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

This compound is a synthetic anticholinergic agent that functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary therapeutic action is the relaxation of smooth muscle, particularly within the gastrointestinal (GI) tract.[1]

The physiological contraction of smooth muscle is largely mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to M3 muscarinic receptors, a G-protein coupled receptor (GPCR) subtype prevalent on smooth muscle cells.[2] This binding event activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and the initiation of muscle contraction.

This compound exerts its effect by competitively binding to these M3 receptors, thereby blocking the binding of ACh.[2] This antagonism prevents the initiation of the entire signaling cascade, leading to a decrease in intracellular Ca2+ levels and subsequent smooth muscle relaxation. This reduces the tone and motility of the GI tract.[1][3][4]

Signaling Pathway Diagram

Caption: Anticholinergic mechanism of this compound on smooth muscle.

Quantitative Pharmacodynamic Data

This compound demonstrates potent and sustained effects on smooth muscle tissue, often exceeding the performance of atropine in duration while presenting fewer systemic side effects.[1][4][5] The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | Tissue/Model | Species | Key Finding | Reference |

| Colonic Contraction | 45-60% reduction | Colon | Canine | Effect lasts 6-8 hours, significantly longer than atropine's 2-3 hours. | [2] |

| Basal Tone Reduction | 40-50% reduction | Pylorus & Ileocecal Valve | Canine | Demonstrates significant relaxation of GI sphincters. | [2] |

| Gastric Acid Output | 65-75% decrease | Stomach | Canine | Potent antisecretory effect. | [2] |

| Gastric Motility Index | 92% reduction | Stomach | Feline | Rapid and profound decrease in motility observed 30 minutes post-dose. | [2] |

| Binding Affinity (Ki) | 2.3 nM | Intestinal Smooth Muscle | In vitro | High affinity for muscarinic receptors in the target tissue. | [2] |

| Relative Potency | 0.5x Atropine | N/A | N/A | Has half the anticholinergic potency of atropine. | [1] |

| Relative Potency | 0.2x Papaverine | N/A | N/A | Has one-fifth the antispasmodic potency of papaverine. | [1] |

Experimental Protocols: Isolated Organ Bath Myography

The in vitro organ bath is the gold-standard technique for assessing the contractility of smooth muscle tissue and quantifying the pharmacological activity of compounds like this compound.[6][7][8]

Detailed Methodology

-

Tissue Preparation and Dissection:

-

A laboratory animal (commonly guinea pig, rat, or mouse) is humanely euthanized.[8]

-

A segment of smooth muscle tissue, such as the distal ileum, colon, or urinary bladder, is carefully excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Ringer Bicarbonate or Tyrode's solution).[8][9]

-

The tissue is cleaned of adherent connective and fatty tissues. Longitudinal or circular muscle strips of specific dimensions (e.g., 2 mm wide, 10 mm long) are prepared.

-

-

Apparatus Setup:

-

The prepared tissue strip is mounted in a heated (37°C) glass organ bath chamber filled with physiological salt solution.[6][9]

-

The solution is continuously aerated with carbogen (95% O₂, 5% CO₂), which maintains physiological pH and oxygenation.[8]

-

One end of the tissue is secured to a fixed hook at the bottom of the chamber. The other end is tied with surgical silk to an isometric force-displacement transducer, which measures changes in muscle tension.[6][9]

-

The transducer is connected to a data acquisition system to record and display the contractile responses in real-time.

-

-

Experimental Procedure:

-

Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of 45-60 minutes under a small, optimal resting tension (e.g., 1.0 g). During this time, the bath solution is replaced every 15-20 minutes.

-

Viability Test: The tissue's viability is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl) or a receptor agonist like carbachol.

-

Induction of Contraction: After a washout period, a stable submaximal contraction is induced by adding a specific concentration of a contractile agonist (e.g., acetylcholine) to the bath.

-

Antagonist Addition: Once the contraction has plateaued, this compound is added to the bath in a cumulative, concentration-dependent manner. The tissue is allowed to reach a new steady-state of relaxation after each addition.

-

Data Recording: The decrease in contractile force (relaxation) is recorded for each concentration of this compound.

-

-

Data Analysis:

-

The relaxant response is calculated as a percentage of the initial agonist-induced contraction.

-

A concentration-response curve is plotted with the log of the this compound concentration on the x-axis and the percentage of inhibition on the y-axis.

-

From this curve, key pharmacological parameters such as the IC50 (the concentration of this compound required to inhibit 50% of the maximal contraction) can be determined.[8]

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro organ bath experiment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (5985-88-6) for sale [vulcanchem.com]

- 3. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 4. Centrine Tablets - Drugs.com [drugs.com]

- 5. This compound (Centrine®) for Dogs and Cats [petplace.com]

- 6. reprocell.com [reprocell.com]

- 7. dmt.dk [dmt.dk]

- 8. Organ bath - Wikipedia [en.wikipedia.org]

- 9. journals.physiology.org [journals.physiology.org]

In Vitro Pharmacological Profile of Aminopentamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopentamide is a synthetic anticholinergic agent characterized as a non-selective muscarinic receptor antagonist.[1] Primarily utilized in veterinary medicine, it exerts its effects by reducing gastrointestinal motility and gastric acid secretion.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological studies of this compound, focusing on its mechanism of action, receptor binding, and functional effects. Due to the limited availability of specific quantitative in vitro data for this compound in publicly accessible literature, this guide presents a framework for the types of studies and expected results based on its classification as a muscarinic antagonist. Detailed experimental protocols for key assays are provided to facilitate further research.

Introduction

This compound, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is an antispasmodic and anticholinergic drug.[1] Its primary therapeutic applications are in managing vomiting and diarrhea in veterinary practice.[1] The mechanism underlying these effects is the blockade of muscarinic acetylcholine receptors, which are integral to the parasympathetic nervous system's control of smooth muscle contraction and glandular secretion in the gastrointestinal tract.[1] Understanding the in vitro pharmacology of this compound is crucial for elucidating its precise mechanism of action, potential for off-target effects, and for the development of novel anticholinergic agents.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs). As a non-selective antagonist, this compound is expected to bind to all five subtypes with varying affinities.

The binding of acetylcholine to these receptors typically activates downstream signaling pathways. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and also modulate ion channels.

By competitively binding to these receptors, this compound prevents acetylcholine from initiating these signaling cascades, thereby inhibiting parasympathetic nerve stimulation of the gastrointestinal tract and other target organs.

Signaling Pathway of Muscarinic Acetylcholine Receptors

Caption: General signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.

Quantitative In Vitro Data

Specific quantitative data from in vitro studies on this compound are not widely available in the current literature. The following tables are presented as a template for the types of data that would be generated from comprehensive in vitro pharmacological profiling.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | [³H]-Pirenzepine | e.g., Human M1-CHO cells | Data not available | |

| M2 | [³H]-AF-DX 384 | e.g., Human M2-CHO cells | Data not available | |

| M3 | [³H]-4-DAMP | e.g., Human M3-CHO cells | Data not available | |

| M4 | [³H]-Himbacine | e.g., Human M4-CHO cells | Data not available | |

| M5 | [³H]-Scopolamine | e.g., Human M5-CHO cells | Data not available |

Table 2: Functional Antagonist Potencies (IC50/pA2) of this compound

| Assay Type | Receptor Subtype | Agonist | Measured Effect | IC50 (nM) / pA2 | Reference |

| Calcium Mobilization | M1/M3 | Carbachol | Inhibition of Ca²⁺ release | Data not available | |

| Phosphoinositide Turnover | M1/M3 | Acetylcholine | Inhibition of IP₁ accumulation | Data not available | |

| cAMP Inhibition | M2/M4 | Oxotremorine-M | Reversal of agonist-induced cAMP inhibition | Data not available | |

| GTPγS Binding | All subtypes | Acetylcholine | Inhibition of [³⁵S]GTPγS binding | Data not available |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize muscarinic receptor antagonists like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the muscarinic receptor subtype of interest.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for non-selective binding, or subtype-selective radioligands) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium release mediated by M1 and M3 receptors.

Methodology:

-

Cell Culture: Cells expressing the M1 or M3 receptor are seeded in microplates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A muscarinic agonist (e.g., carbachol or acetylcholine) is added to stimulate calcium release.

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.

-

Data Analysis: The IC50 value for this compound's inhibition of the agonist response is calculated.

Objective: To assess the functional antagonism of this compound by measuring its effect on agonist-stimulated G-protein activation.

Methodology:

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor of interest are prepared.

-

Assay Buffer: A buffer containing GDP is used to maintain the G-proteins in an inactive state.

-

Incubation: Membranes are incubated with a muscarinic agonist, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Termination: The reaction is stopped by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.

-

Data Analysis: The IC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro pharmacological characterization of a muscarinic antagonist like this compound.

Discussion and Future Directions

While this compound is established as a non-selective muscarinic antagonist, a detailed in vitro pharmacological profile with quantitative data is lacking in the publicly available scientific literature. The experimental protocols outlined in this guide provide a roadmap for researchers to generate such data. Future studies should focus on:

-

Receptor Subtype Selectivity: Determining the binding affinities (Ki) of this compound for all five muscarinic receptor subtypes to create a comprehensive selectivity profile.

-